2'-脱氧腺苷-5'-三磷酸二钠盐

描述

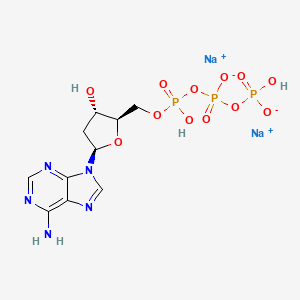

2’-Deoxyadenosine-5’-triphosphate disodium salt (dATP) is a nucleotide used in cells for DNA synthesis, as a substrate of DNA polymerases . It is composed of a nucleobase attached to deoxyribose and a 5’-hydroxyl on the sugar bound to a chain of three phosphate residues .

Molecular Structure Analysis

The molecular structure of dATP consists of a nucleobase (adenine) attached to deoxyribose, a 5’-hydroxyl on the sugar, and a chain of three phosphate residues . The empirical formula is C10H14N5Na2O12P3, and the molecular weight is 535.15 .

Chemical Reactions Analysis

dATP is used in DNA synthesis reactions such as PCR, DNA sequencing, and molecular cloning techniques . It is also used in the detection of apoptotic cells by the terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) technique .

Physical And Chemical Properties Analysis

dATP is typically available in powder form and is stored at temperatures below -20°C . It is colorless and has a concentration of 100 mM with a pH of 7 .

科学研究应用

细胞凋亡程序诱导

2'-脱氧腺苷-5'-三磷酸二钠盐 (dATP) 及其类似物,如 2-氯-2'-脱氧腺苷 (2CdA),可诱导淋巴细胞凋亡,使其可用于治疗淋巴增殖性疾病。与 dATP 类似,2CdA 的 5'-三磷酸代谢物可激活 caspase-3,导致细胞死亡 (Leoni 等人,1998)。

RNA 聚合酶相互作用

dATP 可被 RNA 聚合酶掺入 RNA,对 DNA 复制和转录过程产生影响 (Shigeura 和 Boxer,1964)。

荧光 DNA 探针

dATP 的荧光素化衍生物可用作非放射性 DNA 探针,适用于各种生化和分子生物学应用 (Sarfati 和 Namane,1990)。

酶的亲和纯化

dATP 衍生物用于亲和层析法纯化核糖核苷酸还原酶等酶 (Berglund 和 Eckstein,1974)。

核糖核苷酸还原酶的抑制

dATP 可作为核糖核苷酸还原酶的抑制剂,影响核苷酸还原反应,从而影响 DNA 合成 (Chang 和 Cheng,1980)。

蛋白质合成抑制

dATP 的类似物可通过激活内切核酸酶来抑制细胞中的蛋白质合成,这与理解细胞蛋白质调控机制有关 (Eppstein 等人,1985)。

DNA 聚合酶的立体化学研究

dATP 用于 DNA 聚合酶等酶的立体化学研究,为核酸合成的机制提供见解 (Gupta 和 Benkovic,1984)。

DNA 合成抑制机制

对 dATP 类似物(如 2-氯脱氧腺苷 5'-三磷酸)的研究揭示了淋巴母细胞中 DNA 合成抑制的机制,这对癌症研究很重要 (Griffig 等人,1989)。

碳水化合物-核苷酸相互作用

dATP 与葡萄糖和果糖等碳水化合物相互作用,影响生物系统中核苷酸的结构和功能 (El-Mahdaoui 等人,1997)。

吸附研究

dATP 在汞等表面上表现出很强的吸附性能,为生化和纳米技术中相关的核苷酸-表面相互作用提供了见解 (Kinoshita 等人,1977)。

作用机制

Target of Action

The primary targets of 2’-Deoxyadenosine-5’-triphosphate disodium salt, also known as Sodium ((2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogentriphosphate, are a variety of polymerases, including DNA polymerases and reverse transcriptases . These enzymes play a crucial role in DNA synthesis and replication, which are vital processes for cell division and genetic information transmission.

Mode of Action

This compound acts as a substrate for the aforementioned enzymes . During DNA synthesis, the enzymes incorporate the 2’-Deoxyadenosine-5’-triphosphate into the growing DNA chain. The addition of this compound results in the extension of the DNA strand, enabling the replication of genetic information.

Biochemical Pathways

The compound is involved in the DNA synthesis pathway . It is incorporated into the DNA strand during replication, affecting the overall process of DNA synthesis. The downstream effects include the successful replication of DNA, which is essential for cell division and the propagation of genetic information.

Result of Action

The result of the compound’s action is the successful synthesis of DNA . By acting as a substrate for DNA polymerases and reverse transcriptases, it enables these enzymes to extend the DNA chain, leading to the replication of genetic information. This is a crucial process for cell division and the propagation of genetic information.

安全和危害

While specific safety and hazard information for dATP is not provided in the search results, general safety measures for handling such substances include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing . It is also important to avoid ingestion and inhalation and to prevent dust formation .

属性

IUPAC Name |

disodium;[[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O12P3.2Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(25-7)2-24-29(20,21)27-30(22,23)26-28(17,18)19;;/h3-7,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19);;/q;2*+1/p-2/t5-,6+,7+;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEKDCIBJADJZSK-OJSHLMAWSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5Na2O12P3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

535.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Deoxyadenosine-5'-triphosphate disodium salt | |

CAS RN |

74299-50-6 | |

| Record name | 2'-deoxyadenosine 5'-(disodium dihydrogen triphosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.714 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

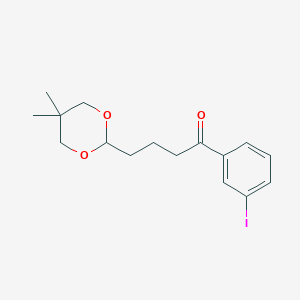

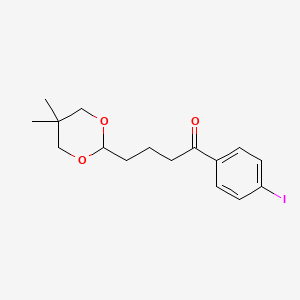

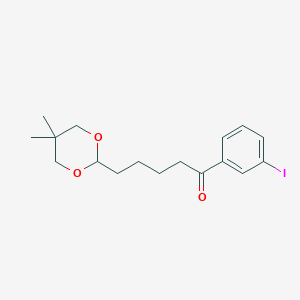

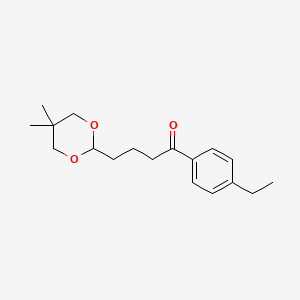

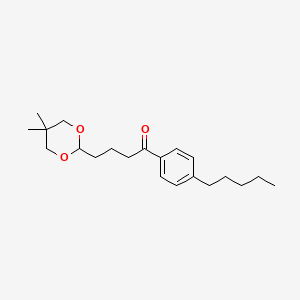

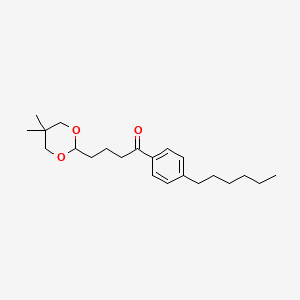

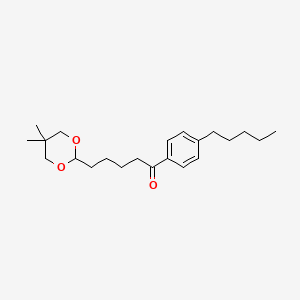

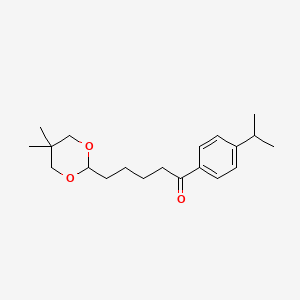

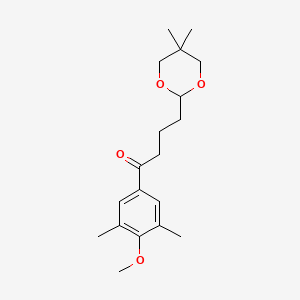

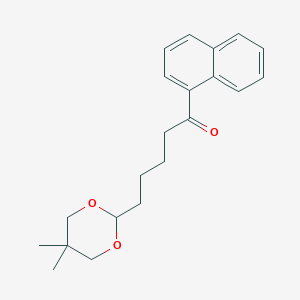

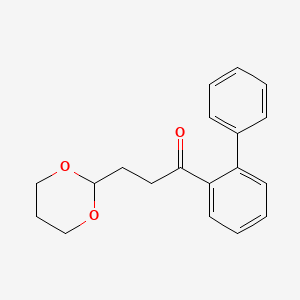

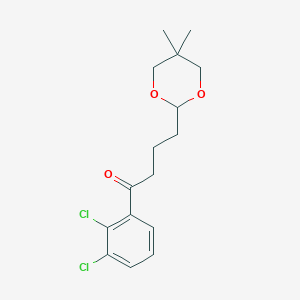

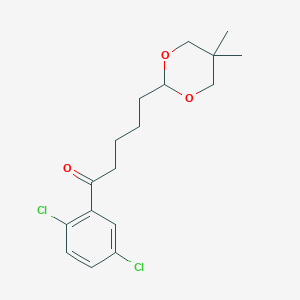

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。